2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-chlorophenyl)ethanone
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Overview
Description
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)ETHAN-1-ONE is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, a triazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)ETHAN-1-ONE typically involves multi-step organic reactions The process begins with the preparation of the benzodioxole moiety, which is then linked to a triazole ring through a series of nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or deoxygenated products.
Scientific Research Applications
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The benzodioxole and triazole moieties are known to interact with various enzymes and receptors, modulating their activities. The chlorophenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-FLUOROPHENYL)ETHAN-1-ONE: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-METHOXYPHENYL)ETHAN-1-ONE: Contains a methoxyphenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-CHLOROPHENYL)ETHAN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its activity and selectivity in various applications.
Properties
Molecular Formula |
C19H16ClN3O4S |
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Molecular Weight |
417.9 g/mol |
IUPAC Name |
2-[[5-(1,3-benzodioxol-5-yloxymethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C19H16ClN3O4S/c1-23-18(9-25-14-6-7-16-17(8-14)27-11-26-16)21-22-19(23)28-10-15(24)12-2-4-13(20)5-3-12/h2-8H,9-11H2,1H3 |
InChI Key |
YUBHHFXMIGBMMC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)COC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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